molecular formula C21H21ClFN5O4 B609081 (13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide CAS No. 869901-69-9

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide

Cat. No.: B609081
CAS No.: 869901-69-9
M. Wt: 461.9 g/mol
InChI Key: JSRREMIKIHJGAA-JTQLQIEISA-N
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Mechanism of Action

Target of Action

MK-2048, developed by Merck & Co., is a molecule that falls under the class of integrase inhibitors . The primary target of MK-2048 is the HIV integrase, a protein produced by the HIV retrovirus . This protein enables HIV to integrate its genetic material into the DNA of the infected cell . This integration step effectively transforms the infected cell into a permanent carrier of the viral genome, allowing the virus to persist and proliferate nearly without limit .

Mode of Action

MK-2048 interacts with the HIV integrase in a specific manner. MK-2048 has a dissociation half-life of 32 hours on wild-type integrase—more than four times that of raltegravir . Its dissociation half-life against the important HIV integrase mutant N155H was on the same order of magnitude as that of raltegravir against wild-type virus . These findings led to the suggestion of a reduced susceptibility to resistance mutations for this second-generation drug .

Biochemical Pathways

The integration process is a well-known two-step reaction catalyzed by the retroviral protein integrase . Both reactions (3’ processing and strand transfer) require the coordination of divalent ions (Mg 2+ or Mn 2+) by a catalytic triad consisting of amino acids D64, D116, and E152 . MK-2048, by inhibiting the integrase, disrupts these biochemical pathways, thereby preventing the integration of the viral genome into the host cell’s DNA .

Pharmacokinetics

The pharmacokinetics of MK-2048 are still under investigation. It has been studied in various formulations, including vaginal films , and its pharmacokinetic properties are being evaluated in these contexts.

Result of Action

The primary result of MK-2048’s action is the inhibition of HIV replication by preventing the integration of the viral genome into the host cell’s DNA . This can potentially prevent the transformation of the infected cell into a permanent carrier of the viral genome . The effectiveness of mk-2048 in inhibiting hiv infection has been questioned, as a placebo-controlled human clinical trial indicated no observed correlation between tissue-associated mk-2048 and the inhibition of hiv infection .

Biochemical Analysis

Biochemical Properties

MK-2048 interacts with the HIV-1 integrase, an enzyme that is crucial for the life cycle of the virus. The integrase is responsible for the integration of the viral cDNA into the host genome, a definitive feature of retroviral replication . MK-2048 inhibits this process, thereby preventing the virus from replicating within the host cell .

Cellular Effects

MK-2048 has a significant impact on cellular processes. By inhibiting the integrase enzyme, it prevents the HIV virus from integrating into the host cell’s DNA. This disrupts the viral replication process, which in turn can prevent the spread of the virus within the body .

Molecular Mechanism

The molecular mechanism of action of MK-2048 involves binding to the integrase enzyme and inhibiting its function. This prevents the virus from integrating its genetic material into the host cell’s DNA, thereby disrupting the viral replication process .

Temporal Effects in Laboratory Settings

The effects of MK-2048 have been studied over time in laboratory settings. It has been found to have a sustained antiretroviral effect, indicating that it remains stable and effective over time .

Metabolic Pathways

MK-2048 is involved in the metabolic pathway of HIV replication. By inhibiting the integrase enzyme, it disrupts this pathway and prevents the virus from replicating within the host cell .

Subcellular Localization

The subcellular localization of MK-2048 is likely to be wherever the HIV virus is replicating within the cell, as this is where the integrase enzyme, the target of MK-2048, is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-2048 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the primary methods involves the use of poly(lactic-co-glycolic acid) nanoparticles (PNP) encapsulating MK-2048, which are manufactured via the solvent casting method . The emulsion evaporation method is also employed to prepare MK-2048-loaded PNPs .

Industrial Production Methods

Industrial production of MK-2048 typically involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity. The process includes rigorous quality control measures to maintain the efficacy and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

MK-2048 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of MK-2048 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRREMIKIHJGAA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236031
Record name MK-2048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-69-9
Record name (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-8-ethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-N,6-dimethyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869901-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-2048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869901699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-2048
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ8U884TM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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